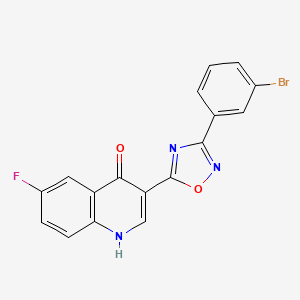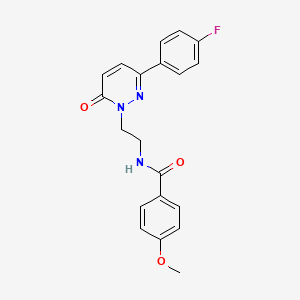
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific information or crystallographic data, it’s challenging to provide an accurate molecular structure analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its exact molecular structure. Compounds with similar functional groups often have specific physical and chemical properties, such as melting points, boiling points, and reactivity .Applications De Recherche Scientifique
Imaging Agents for Neurotransmission Studies
A significant application of similar compounds involves their use as radiolabeled antagonists for studying neurotransmitter receptors, particularly in positron emission tomography (PET) imaging. For example, [18F]p-MPPF, a compound structurally related to N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide, has been explored for its ability to study 5-HT1A receptors, a critical aspect of serotonergic neurotransmission in various animal models and humans. This application demonstrates the compound's relevance in neurological research, providing insights into neurotransmitter dynamics and receptor distributions (Plenevaux et al., 2000).
Antimicrobial Applications
Compounds incorporating the methoxybenzamide structure have shown promising antimicrobial properties. For instance, derivatives of 4-methoxybenzamide have been synthesized and evaluated for their antibacterial and antifungal activities. These studies highlight the compound's potential in addressing microbial diseases, offering a pathway for developing new therapeutic agents against bacterial and fungal infections (Desai et al., 2013).
Herbicidal Activity
The structural motif of methoxybenzamide, when incorporated into other molecular frameworks, has also demonstrated utility in agriculture, particularly in the development of herbicides. Research into triazolinone derivatives, for example, has shown that these compounds exhibit significant herbicidal activities, targeting crucial plant enzymes. This application underscores the compound's potential in contributing to agricultural productivity and pest management strategies (Luo et al., 2008).
Antioxidant Properties
Furthermore, benzamide derivatives have been explored for their antioxidant capabilities, indicating their potential in combating oxidative stress-related diseases. The synthesis and evaluation of compounds with similar structures have revealed their efficacious roles as antioxidants, which could be beneficial in designing interventions for conditions caused by oxidative damage (Perin et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds have been found to selectively inhibit toll-like receptor 4 (tlr4) mediated cytokine production . TLR4 is a key player in the innate immune response, recognizing pathogen-associated molecular patterns and initiating inflammatory responses .
Mode of Action
Based on the behavior of structurally similar compounds, it may suppress cytokine production by selectively inhibiting tlr4 intracellular signaling . This inhibition could occur at various stages of the signaling pathway, potentially affecting the phosphorylation of mitogen-activated protein kinases .
Biochemical Pathways
The compound likely affects the TLR4 signaling pathway, which plays a crucial role in the innate immune response . By inhibiting TLR4 signaling, the compound could suppress the production of proinflammatory mediators such as cytokines and nitric oxide . This could have downstream effects on various inflammatory diseases where these mediators play pivotal roles .
Result of Action
The compound’s action could result in the suppression of proinflammatory mediator production, potentially providing a therapeutic benefit in various inflammatory diseases . For instance, it could suppress the production of nitric oxide, tumor necrosis factor-alpha (TNF-alpha), and interleukin (IL)-6 .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-27-17-8-4-15(5-9-17)20(26)22-12-13-24-19(25)11-10-18(23-24)14-2-6-16(21)7-3-14/h2-11H,12-13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLMXLMNDSEZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2747964.png)

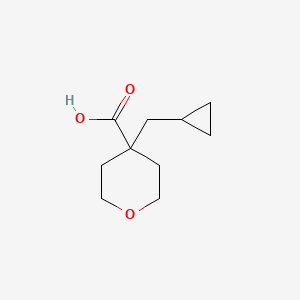
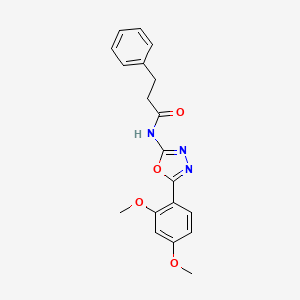
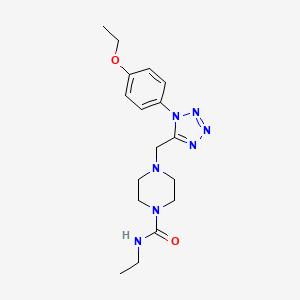


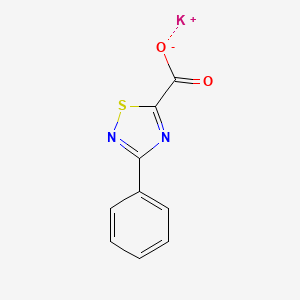

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2747980.png)
![(Z)-3-(4-methoxyphenethyl)-5-((2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2747981.png)

